molecular formula C18H16BrN3O B299894 4-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide

4-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide

Cat. No. B299894
M. Wt: 370.2 g/mol
InChI Key: TTWQRHJJMQVNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide involves the inhibition of various signaling pathways involved in cell proliferation, inflammation, and apoptosis. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in the production of pro-inflammatory cytokines and tumor growth. Furthermore, it has been found to modulate the activity of various transcription factors such as NF-κB and STAT3, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Furthermore, it has been found to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, it has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT.

Advantages and Limitations for Lab Experiments

4-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Furthermore, it has been found to have low toxicity and can be used at relatively low concentrations. However, it also has some limitations. It is insoluble in water and requires the use of organic solvents for experimentation. In addition, it has a short half-life and requires frequent administration for in vivo experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of novel analogs and derivatives of the compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the elucidation of the molecular mechanisms underlying its various effects may provide insights into the development of new therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of 4-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide involves the reaction of 4-bromo-2-nitroaniline with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a reducing agent such as iron powder. The resulting compound is then converted to the final product through a series of reactions involving acid and base treatments.

Scientific Research Applications

4-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as a neuroprotective agent by preventing neuronal cell death and reducing oxidative stress.

properties

Product Name

4-bromo-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzamide

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

4-bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)benzamide

InChI

InChI=1S/C18H16BrN3O/c1-12-17(20-18(23)14-8-10-15(19)11-9-14)13(2)22(21-12)16-6-4-3-5-7-16/h3-11H,1-2H3,(H,20,23)

InChI Key

TTWQRHJJMQVNCL-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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